1-Decene, homopolymer, hydrogenated (CAS 68037-01-4), commercially classified as a Group IV Polyalphaolefin (PAO), is a fully synthesized, highly branched isoparaffinic base fluid. Unlike conventional crude-derived mineral oils, this compound is manufactured via the controlled catalytic oligomerization of 1-decene followed by complete hydrogenation, yielding a chemically uniform structure free of aromatics, sulfur, and reactive double bonds [1]. In industrial procurement, it is prioritized as a premium synthetic base stock for formulations requiring extreme-temperature stability, high shear resistance, and strict regulatory compliance for food or cosmetic contact [2].
Procuring highly refined Group III mineral oils as a cost-saving substitute for hydrogenated 1-decene homopolymers frequently results in application failure under extreme thermal or regulatory constraints. While Group III oils achieve similar baseline viscosities, their heterogeneous molecular weight distribution leads to significantly higher evaporative losses (Noack volatility) and premature oxidative thickening at elevated temperatures [1]. Furthermore, substituting with unhydrogenated poly-1-decene leaves residual olefinic double bonds that act as primary sites for oxidative degradation, severely reducing fluid lifespan. In food-grade and cosmetic formulations, mineral oil substitutes introduce the risk of Mineral Oil Aromatic Hydrocarbon (MOAH) contamination, violating stringent purity standards that the fully hydrogenated, structurally defined PAO inherently satisfies [2].
In high-temperature environments, the uniform isoparaffinic structure of hydrogenated 1-decene homopolymer (PAO 6 cSt) demonstrates significantly higher resistance to evaporation compared to hydrocracked mineral oils. Standardized testing (ASTM D5800) reveals that the target compound limits evaporative weight loss to approximately 7.0%, whereas a comparable Group III mineral oil of the same viscosity grade exhibits a 13.0% to 15.0% weight loss under identical thermal stress [1].
| Evidence Dimension | Evaporative weight loss (ASTM D5800 Noack Volatility) |
| Target Compound Data | ~7.0% weight loss (PAO 6 cSt) |
| Comparator Or Baseline | Group III Mineral Oil 6 cSt (~13.0% - 15.0% weight loss) |
| Quantified Difference | 46% to 53% reduction in evaporative loss |
| Conditions | 1 hour at 250 °C under constant air flow |
Lower volatility directly translates to reduced fluid consumption, stable viscosity over time, and prevention of premature equipment wear in high-temperature industrial processes.
The highly branched nature of the 1-decene homopolymer prevents crystallization at extremely low temperatures, a critical failure point for paraffin-rich mineral oils. Quantitative pour point analysis (ASTM D97) establishes that the 4 cSt variant of the target compound remains fluid down to -65 °C, while a baseline 4 cSt Group III mineral oil solidifies at approximately -20 °C without the addition of pour point depressants [1].
| Evidence Dimension | Pour Point (ASTM D97) |
| Target Compound Data | -65 °C (PAO 4 cSt) |
| Comparator Or Baseline | Group III Mineral Oil 4 cSt (-20 °C) |
| Quantified Difference | 45 °C lower pour point |
| Conditions | Standardized cooling rate without chemical pour point depressants |
Procuring this compound ensures instant pumpability and prevents catastrophic equipment starvation during cold-starts in aerospace, arctic, or cryogenic applications.
Hydrogenated 1-decene homopolymers maintain their viscosity across a much broader temperature gradient than conventional alternatives, reducing the need for shear-prone polymeric additives. For high-viscosity grades (e.g., PAO 40 cSt), the target compound achieves a natural Viscosity Index (VI) of 154. In contrast, a heavy Group II mineral oil of equivalent baseline viscosity typically plateaus at a VI of 95 to 105 [1].
| Evidence Dimension | Viscosity Index (ASTM D2270) |
| Target Compound Data | VI = 154 (PAO 40 cSt) |
| Comparator Or Baseline | Group II Heavy Mineral Oil (VI = 95-105) |
| Quantified Difference | Approx. 50-point increase in Viscosity Index |
| Conditions | Calculated from kinematic viscosity at 40 °C and 100 °C |
A higher natural viscosity index allows formulators to minimize polymeric VI improvers, which are prone to mechanical shearing and subsequent viscosity loss under heavy loads.
For food-contact and cosmetic applications, the presence of Mineral Oil Aromatic Hydrocarbons (MOAH) is a severe regulatory liability. Because hydrogenated 1-decene homopolymer is synthesized from pure 1-decene monomer rather than refined from crude oil, it contains 0% MOAH. Conversely, even highly refined technical white mineral oils can contain trace to measurable levels of aromatic ring structures, risking regulatory non-compliance under stringent EFSA and FDA frameworks [1].
| Evidence Dimension | Mineral Oil Aromatic Hydrocarbon (MOAH) Content |
| Target Compound Data | 0% (Undetectable) |
| Comparator Or Baseline | Technical White Mineral Oil (Trace to measurable ppm) |
| Quantified Difference | Absolute elimination of MOAH |
| Conditions | Chromatographic analysis (LC-GC-FID) for food-grade certification |
Procuring this fully synthesized compound guarantees compliance with zero-tolerance policies for aromatic hydrocarbons in food processing and cosmetic formulations.
Driven by the compound's high Viscosity Index and exceptional low-temperature fluidity (down to -65 °C), it is optimally suited as a dielectric heat transfer fluid for direct cooling of EV battery packs and electric motors. Its thermal stability outlasts Group III mineral oils, ensuring consistent dielectric properties and heat dissipation over the vehicle's lifetime [1].
The ~50% reduction in Noack volatility and superior shear stability (due to a natural VI of 154) make this compound the definitive choice for wind turbine gearboxes. It eliminates the need for frequent maintenance intervals caused by the evaporative loss and mechanical shearing typical of heavy mineral oils [2].
Because it guarantees 0% MOAH contamination, this fully hydrogenated isoparaffin is the primary procurement choice for H1 incidental food-contact lubricants and direct food glazing agents. It safely replaces technical white oils in bakery release agents and confectionery coatings where aromatic toxicity is strictly prohibited [3].
In premium skincare formulations, the absence of reactive double bonds and aromatic impurities provides a non-comedogenic, highly oxidatively stable emollient base. It outperforms unhydrogenated polyolefins and standard mineral oils by preventing rancidity and ensuring a consistent, reproducible sensory profile across manufacturing batches [3].
Flammable;Health Hazard;Environmental Hazard